[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate
Beschreibung
[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate is a complex organic compound with the molecular formula C31H58O6 and a molecular weight of 526.789 g/mol . This compound is known for its unique structure, which includes multiple ester functional groups. It is used in various industrial applications due to its chemical properties.
Eigenschaften
CAS-Nummer |
15834-06-7 |
|---|---|
Molekularformel |
C31H58O6 |
Molekulargewicht |
526.8 g/mol |
IUPAC-Name |
[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate |
InChI |
InChI=1S/C31H58O6/c1-5-9-12-15-17-20-23-29(33)36-26-31(8-4,25-35-28(32)22-19-14-11-7-3)27-37-30(34)24-21-18-16-13-10-6-2/h5-27H2,1-4H3 |
InChI-Schlüssel |
WISHAYXBCWYEPX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCCCC |
Andere CAS-Nummern |
15834-06-7 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate typically involves esterification reactions. One common method involves the reaction of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol with heptanoic acid and nonanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for achieving high yields and purity. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Acid chlorides and anhydrides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and other substituted products.
Wissenschaftliche Forschungsanwendungen
[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of [2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzyme activity, influence signal transduction pathways, and alter cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-2-(((1-oxononyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate: Similar structure but with different alkyl chain lengths.
2-Ethyl-2-(((1-oxooctadecyl)oxy)methyl)propane-1,3-diyl distearate: Contains longer alkyl chains, leading to different physical properties.
2-Ethyl-2-(((1-oxooctyl)oxy)methyl)-1,3-propanediyl dioctanoate: Another similar compound with variations in the ester groups.
Uniqueness
[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate is unique due to its specific combination of ester groups and alkyl chains, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
